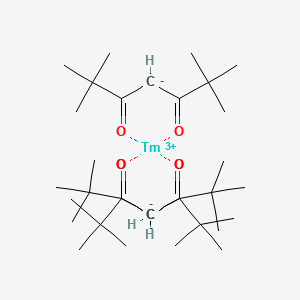
Enrofloxacin 2-hydroxypropanoic acid salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enrofloxacin 2-hydroxypropanoic acid salt is a derivative of enrofloxacin, a third-generation fluoroquinolone antibiotic. Enrofloxacin is widely used in veterinary medicine due to its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of enrofloxacin 2-hydroxypropanoic acid salt involves the reaction of enrofloxacin with 2-hydroxypropanoic acid. The process typically includes dissolving enrofloxacin in a suitable solvent, such as methanol or ethanol, and then adding 2-hydroxypropanoic acid. The mixture is stirred at room temperature until the salt formation is complete. The product is then isolated by filtration and dried under reduced pressure .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reaction is carried out in large reactors with controlled temperature and stirring conditions. The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Enrofloxacin 2-hydroxypropanoic acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinolone ring structure.
Substitution: Substitution reactions can occur at the piperazine ring or the quinolone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various enrofloxacin derivatives with modified antibacterial properties .
Applications De Recherche Scientifique
Enrofloxacin 2-hydroxypropanoic acid salt has numerous applications in scientific research:
Chemistry: Used as a model compound for studying the behavior of fluoroquinolone antibiotics in different chemical environments.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections in animals and its pharmacokinetic properties.
Industry: Utilized in the formulation of veterinary drugs with improved solubility and bioavailability.
Mécanisme D'action
Enrofloxacin 2-hydroxypropanoic acid salt exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to the DNA-enzyme complex, enrofloxacin causes the cleavage of DNA strands, leading to the inhibition of bacterial cell division and ultimately cell death .
Comparaison Avec Des Composés Similaires
Ciprofloxacin: Another fluoroquinolone antibiotic with similar antibacterial activity but different pharmacokinetic properties.
Norfloxacin: A fluoroquinolone with a narrower spectrum of activity compared to enrofloxacin.
Levofloxacin: A more potent fluoroquinolone with a broader spectrum of activity.
Uniqueness: Enrofloxacin 2-hydroxypropanoic acid salt is unique due to its enhanced solubility and bioavailability compared to other fluoroquinolones. This makes it particularly effective in veterinary applications where high bioavailability is crucial for treating infections .
Propriétés
Formule moléculaire |
C22H28FN3O6 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;2-hydroxypropanoic acid |
InChI |
InChI=1S/C19H22FN3O3.C3H6O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;1-2(4)3(5)6/h9-12H,2-8H2,1H3,(H,25,26);2,4H,1H3,(H,5,6) |
Clé InChI |
ZBLLVNZXURVBFD-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12947579.png)
![2,4-Dichloro-5-fluorobenzo[d]thiazole](/img/structure/B12947582.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12947584.png)








